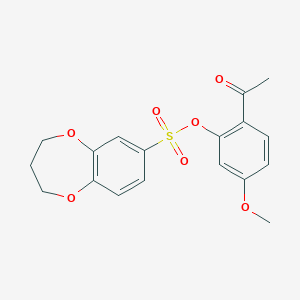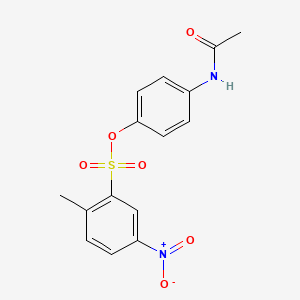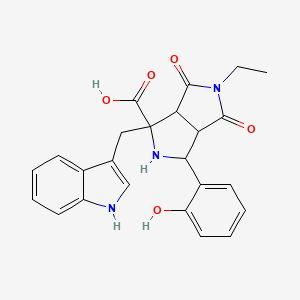![molecular formula C16H13F4NO2 B7538037 2-(difluoromethoxy)-N-[(1R)-1-(2,4-difluorophenyl)ethyl]benzamide](/img/structure/B7538037.png)
2-(difluoromethoxy)-N-[(1R)-1-(2,4-difluorophenyl)ethyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(difluoromethoxy)-N-[(1R)-1-(2,4-difluorophenyl)ethyl]benzamide, also known as DFB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a selective antagonist for the dopamine D3 receptor and has shown promising results in preclinical studies for the treatment of various neurological and psychiatric disorders.
Wirkmechanismus
2-(difluoromethoxy)-N-[(1R)-1-(2,4-difluorophenyl)ethyl]benzamide acts as a selective antagonist for the dopamine D3 receptor, which is predominantly expressed in the mesolimbic and mesocortical pathways of the brain. By blocking the activity of this receptor, 2-(difluoromethoxy)-N-[(1R)-1-(2,4-difluorophenyl)ethyl]benzamide can modulate the release of dopamine and other neurotransmitters, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
2-(difluoromethoxy)-N-[(1R)-1-(2,4-difluorophenyl)ethyl]benzamide has been shown to modulate the release of dopamine and other neurotransmitters in the brain, which may contribute to its therapeutic effects. In preclinical studies, 2-(difluoromethoxy)-N-[(1R)-1-(2,4-difluorophenyl)ethyl]benzamide has been shown to attenuate the rewarding effects of drugs of abuse, such as cocaine and methamphetamine, and to improve cognitive function in animal models of schizophrenia.
Vorteile Und Einschränkungen Für Laborexperimente
2-(difluoromethoxy)-N-[(1R)-1-(2,4-difluorophenyl)ethyl]benzamide has several advantages for use in laboratory experiments, including its high selectivity for the dopamine D3 receptor and its ability to modulate the release of multiple neurotransmitters. However, the limitations of 2-(difluoromethoxy)-N-[(1R)-1-(2,4-difluorophenyl)ethyl]benzamide include its low solubility in water and its potential toxicity at high doses.
Zukünftige Richtungen
There are several potential future directions for research on 2-(difluoromethoxy)-N-[(1R)-1-(2,4-difluorophenyl)ethyl]benzamide, including the development of more potent and selective analogs, the investigation of its effects on other neurotransmitter systems, and the exploration of its therapeutic potential in other neurological and psychiatric disorders. Additionally, further research is needed to elucidate the precise mechanisms of action of 2-(difluoromethoxy)-N-[(1R)-1-(2,4-difluorophenyl)ethyl]benzamide and to determine its safety and efficacy in clinical trials.
Conclusion:
In conclusion, 2-(difluoromethoxy)-N-[(1R)-1-(2,4-difluorophenyl)ethyl]benzamide is a promising compound for the treatment of various neurological and psychiatric disorders. Its selective antagonist activity for the dopamine D3 receptor has shown potential therapeutic effects in preclinical studies, and further research is needed to determine its safety and efficacy in clinical trials.
Synthesemethoden
The synthesis of 2-(difluoromethoxy)-N-[(1R)-1-(2,4-difluorophenyl)ethyl]benzamide involves several steps, starting from the reaction of 2,4-difluorobenzaldehyde with 1-(2,4-difluorophenyl)ethanol to form the corresponding ether. This intermediate is then reacted with N-bromosuccinimide to form the bromoether, which is subsequently reacted with 2-difluoromethoxyaniline to form the final product, 2-(difluoromethoxy)-N-[(1R)-1-(2,4-difluorophenyl)ethyl]benzamide.
Wissenschaftliche Forschungsanwendungen
2-(difluoromethoxy)-N-[(1R)-1-(2,4-difluorophenyl)ethyl]benzamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including schizophrenia, addiction, and Parkinson's disease. In preclinical studies, 2-(difluoromethoxy)-N-[(1R)-1-(2,4-difluorophenyl)ethyl]benzamide has shown promising results as a selective antagonist for the dopamine D3 receptor, which is implicated in the pathophysiology of these disorders.
Eigenschaften
IUPAC Name |
2-(difluoromethoxy)-N-[(1R)-1-(2,4-difluorophenyl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F4NO2/c1-9(11-7-6-10(17)8-13(11)18)21-15(22)12-4-2-3-5-14(12)23-16(19)20/h2-9,16H,1H3,(H,21,22)/t9-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYJWALUIGVFDQP-SECBINFHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=C(C=C1)F)F)NC(=O)C2=CC=CC=C2OC(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=C(C=C(C=C1)F)F)NC(=O)C2=CC=CC=C2OC(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F4NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(difluoromethoxy)-N-[(1R)-1-(2,4-difluorophenyl)ethyl]benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Azepan-1-yl-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)methanone](/img/structure/B7537955.png)
![1-[(E)-3-(1,3,5-trimethylpyrazol-4-yl)prop-2-enoyl]piperidine-4-carboxamide](/img/structure/B7537970.png)
![N-[(5-chloro-8-hydroxyquinolin-7-yl)-thiophen-2-ylmethyl]propanamide](/img/structure/B7537975.png)
![1-[4-(2-Phenylpropan-2-yl)phenoxy]-3-pyrrolidin-1-ylpropan-2-ol](/img/structure/B7537977.png)

![N-(5-chloro-2-methoxyphenyl)-2-[(2-methoxyphenyl)methyl-(thiophen-2-ylmethyl)amino]acetamide](/img/structure/B7537999.png)

![2-[methyl-[2-oxo-2-(2,4,6-trichloroanilino)ethyl]amino]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B7538006.png)





